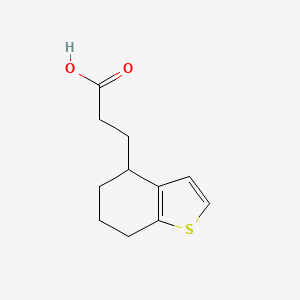![molecular formula C10H17Br B13253678 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13253678.png)
3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane is an organic compound that belongs to the class of bicyclic compounds. These compounds are characterized by having two fused rings. The presence of a bromomethyl group and an isopropyl group attached to the bicyclo[3.1.0]hexane structure makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the bromination of a suitable precursor compound. For example, starting with 3-(propan-2-yl)bicyclo[3.1.0]hexane, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is typically conducted under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Substitution: 3-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane.
Reduction: 3-(Methyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane.
Oxidation: 3-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexan-2-one.
Scientific Research Applications
3-(Bromomethyl)-3-(propan-2-yl)bicyclo[31
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution or reduction. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a chloromethyl group instead of a bromomethyl group.
3-(Hydroxymethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a hydroxymethyl group instead of a bromomethyl group.
3-(Methyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a methyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(Bromomethyl)-3-(propan-2-yl)bicyclo[310]hexane makes it more reactive in nucleophilic substitution reactions compared to its chloro- and hydroxymethyl analogs
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
3-(bromomethyl)-3-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H17Br/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3 |
InChI Key |
RIJDBKJLVPPZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC2CC2C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


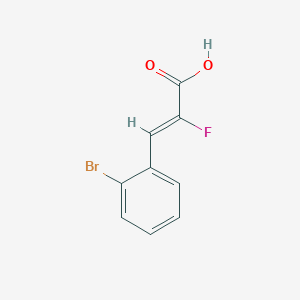
![2-[(4,4-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13253602.png)
![3-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B13253608.png)
![(1-Methoxybutan-2-yl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13253617.png)
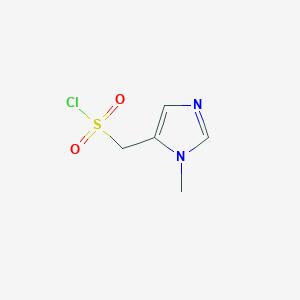
![1-[(2-Amino-3-methylpentyl)oxy]-2-fluorobenzene](/img/structure/B13253632.png)
![Hexyl[1-(5-methylfuran-2-yl)ethyl]amine](/img/structure/B13253638.png)
![2-[1-(Azetidin-3-yl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13253644.png)
![7-Aminospiro[4.5]decan-8-one](/img/structure/B13253649.png)
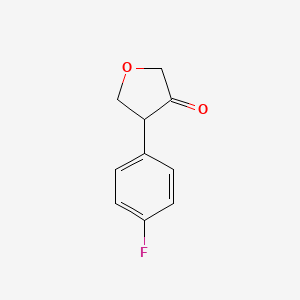

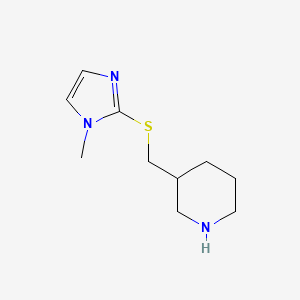
![2-Methyl-1-[(2-methylbutyl)amino]propan-2-ol](/img/structure/B13253674.png)
